molecular formula C17H24O6 B1326070 Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate CAS No. 951887-71-1

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate

Cat. No. B1326070
M. Wt: 324.4 g/mol
InChI Key: ZIYVXULSYBJDJA-UHFFFAOYSA-N
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Description

The compound "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" has not been directly studied in the provided papers. However, similar ethyl ester compounds have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, ethyl ester compounds are known to participate in Michael-Aldol condensation reactions, as seen with ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . Additionally, ethyl esters can be synthesized through multi-component condensation reactions, as demonstrated by the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . These reactions often result in compounds with complex molecular structures that can be confirmed using techniques such as X-ray diffraction .

Synthesis Analysis

The synthesis of ethyl ester compounds typically involves condensation reactions. For example, a Michael-Aldol condensation was used to obtain a compound with a cyclohexanone ring in a chair conformation . Another synthesis method involved a three-component condensation of benzaldehyde, ethyl acetoacetate, and malononitrile in the presence of an acid catalyst . These methods suggest that the synthesis of "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" could potentially involve similar condensation reactions using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structures of ethyl ester compounds can be quite intricate, with various substituents affecting the overall conformation. For instance, the cyclohexanone ring can adopt a chair conformation with substituents in axial and equatorial positions . Single crystal X-ray diffraction data can reveal details such as space group, unit cell parameters, and molecular disorder . These findings suggest that "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" would likely have a complex structure that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Ethyl ester compounds can participate in a range of chemical reactions. The presence of activated unsaturated systems in these molecules allows them to undergo conjugated addition reactions with carbanions in the presence of basic catalysts . This reactivity is significant as it can lead to a multitude of biological activities. Therefore, "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" may also exhibit similar reactivity, which could be explored for potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl ester compounds can be determined using various spectroscopic techniques, such as FT-IR, NMR, and ESI-MS . Computational methods like DFT can provide insights into molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity. The analysis of "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" would likely involve similar investigative techniques to fully characterize its properties.

Scientific Research Applications

  • Antitubulin Agents

    • Field : Medical Chemistry
    • Application : The compound is used in the synthesis of new antitubulin agents .
    • Method : The molecules were prepared by the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines .
    • Results : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
  • Dual EGFR/HDAC Hybrid Inhibitors

    • Field : Pharmaceutical Chemistry
    • Application : The compound is used in the design and synthesis of dual EGFR/HDAC hybrid inhibitors .
    • Method : The hybrids were designed based on introducing a 3,4,5-trimethoxy phenyl group as a part of the CAP moiety, in addition to incorporating 4–6 aliphatic carbons linker and using COOH or hydroxamic acid as ZBG .
    • Results : The hybrids with hydroxamic acid exhibited the highest inhibition against all cancer cell lines with IC50 ranging from 0.536 to 4.892 μM .

Safety And Hazards

The safety data sheet of similar compounds provides information about their hazards. For instance, Phenyl isocyanate is classified as a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

Future Directions

The future directions in the research of similar compounds involve structural modifications to improve their antiproliferative activities. For instance, a VERU-111 analogue 13f was found to be significantly more potent than VERU-111, suggesting that further structural modifications could lead to more potent compounds .

properties

IUPAC Name

ethyl 6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-5-23-16(19)9-7-6-8-13(18)12-10-14(20-2)17(22-4)15(11-12)21-3/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVXULSYBJDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate

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